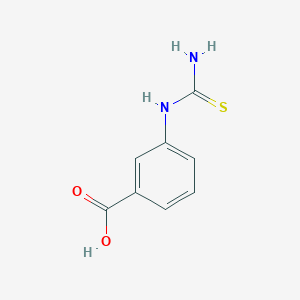

1-(3-Carboxyphenyl)-2-thiourea

描述

Historical Context and Significance of Thiourea (B124793) Compounds

The history of thiourea dates back over a century, with its initial synthesis marking a key step in the development of organic chemistry. aensiweb.com While structurally resembling urea (B33335), the presence of the sulfur atom imparts unique chemical properties that have been exploited in various fields. britannica.com Historically, thiourea and its derivatives have been utilized in diverse industrial processes, including roles as fixing agents in photography, in the manufacturing of thermosetting resins, and as textile-treating agents. britannica.com Their significance in academic research stems from their ability to act as precursors for the synthesis of various heterocyclic compounds and their capacity to form stable complexes with metal ions. chemicalbook.comwikipedia.org

Overview of Thiourea Versatility in Chemical and Biological Domains

The versatility of thiourea compounds is evident in their wide-ranging applications across both chemical and biological disciplines. annexechem.com In the chemical domain, they are employed as catalysts in organic reactions, as chelating agents in analytical chemistry for metal ion separation, and in the synthesis of dyes. chemicalbook.comannexechem.com The ability of the sulfur and nitrogen atoms in the thiourea backbone to coordinate with metal centers makes them valuable ligands in coordination chemistry. mdpi.com

In the biological realm, thiourea derivatives have been the subject of extensive research due to their broad spectrum of pharmacological activities. researchgate.netbohrium.com These activities include antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. mdpi.comontosight.aicsic.es This wide range of biological effects has established thiourea derivatives as privileged structures in medicinal chemistry. nih.gov

Focus on Carboxyphenyl Thiourea Derivatives in Contemporary Research

Among the vast family of thiourea derivatives, carboxyphenyl thiourea derivatives have emerged as a focal point of contemporary research. The inclusion of a carboxylic acid group on the phenyl ring introduces new functionalities, influencing the molecule's solubility, acidity, and metal-chelating properties. This has led to investigations into their potential in areas such as medicinal chemistry and materials science. Specifically, compounds like 1-(3-Carboxyphenyl)-2-thiourea are being studied for their unique chemical characteristics and potential applications stemming from the combination of the thiourea moiety and the carboxyphenyl group. Research into these derivatives aims to understand how the position of the carboxyl group on the phenyl ring affects their biological activity and other properties. itmedicalteam.pl

The Chemical Profile of this compound

The compound this compound, with the chemical formula C8H8N2O2S, is a solid at room temperature. sigmaaldrich.com Its molecular structure features a thiourea group attached to a benzoic acid at the meta position. This specific arrangement of functional groups dictates its chemical behavior and properties.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the reaction of 3-aminobenzoic acid with a source of thiocyanate (B1210189), such as ammonium (B1175870) thiocyanate, often under reflux conditions. aensiweb.com The resulting product can then be purified by recrystallization.

Spectroscopic techniques are crucial for confirming the structure of the synthesized compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=S, C=O, and O-H functional groups, confirming the presence of the thiourea and carboxylic acid moieties. aensiweb.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The spectra would show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton, as well as for the various carbon atoms in the phenyl ring and the thiocarbonyl group. kent.ac.uk

Mass Spectrometry: This technique is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity. eurjchem.com

Molecular Structure and Crystallography

Research Applications and Findings

The unique structural features of this compound have prompted investigations into its utility in various scientific fields, from medicinal chemistry to materials science.

Biological and Pharmacological Investigations

Thiourea derivatives are well-documented for their wide range of biological activities, and this compound is no exception. mdpi.comresearchgate.net

Anticancer and Antitumor Studies

Derivatives of thiourea have shown significant promise as anticancer agents. mdpi.com For instance, 3-Carboxyphenylthiourea (3CPTU) has been identified as a tyrosine kinase inhibitor and is considered a potential therapeutic for chronic myeloid leukemia by inhibiting the Bcr-Abl protein, which leads to cell death. biosynth.comcymitquimica.com The general class of thiourea derivatives has been evaluated against various cancer cell lines, demonstrating the potential for these compounds to inhibit cancer cell growth. kent.ac.uk

Antimicrobial and Antifungal Activity

The thiourea scaffold is a known pharmacophore for antimicrobial and antifungal activity. nih.gov While specific data for this compound is limited in the provided search results, related thiourea derivatives have been shown to exhibit potent activity against various bacterial and fungal strains. rsc.org For example, some thiourea derivatives have demonstrated significant inhibitory action against bacteria such as S. aureus and E. coli. rsc.org

Role in Materials Science and Coordination Chemistry

The functional groups present in this compound make it an interesting candidate for applications in materials science and coordination chemistry.

Metal Ion Complexation and Sensing

The thiourea group is known to be an excellent ligand for various metal ions due to the presence of soft sulfur and hard nitrogen donor atoms. mdpi.com The addition of a carboxylic acid group provides another potential coordination site. This allows this compound to act as a chelating agent, forming stable complexes with metal ions. annexechem.com This property is valuable for applications in metal extraction and the development of chemical sensors for specific metal ions. nih.gov

Corrosion Inhibition Studies

Organic compounds containing nitrogen, sulfur, and oxygen atoms are often effective corrosion inhibitors. researchgate.net Thiourea and its derivatives have been studied for their ability to protect metals from corrosion. researchgate.net Studies on related compounds like 4-carboxyphenyl thiourea have shown that they can significantly reduce the corrosion of aluminum in alkaline solutions by forming a protective film on the metal surface through adsorption. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₈N₂O₂S | sigmaaldrich.combiosynth.comcymitquimica.com |

| Molecular Weight | 196.23 g/mol | sigmaaldrich.combiosynth.comcymitquimica.com |

| CAS Number | 37182-75-5 | sigmaaldrich.combiosynth.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 185 - 191 °C | sigmaaldrich.combiosynth.com |

| Synonyms | 3-(Carbamothioylamino)Benzoic Acid, 3-Carboxyphenylthiourea | cymitquimica.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(carbamothioylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQJYVACDJEUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356218 | |

| Record name | 1-(3-Carboxyphenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37182-75-5 | |

| Record name | 1-(3-Carboxyphenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Carboxyphenyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodologies for 1 3 Carboxyphenyl 2 Thiourea

General Synthetic Routes for Thioureas

The formation of the thiourea (B124793) backbone can be achieved through several reliable synthetic strategies. These methods typically involve the creation of a C=S bond and its subsequent reaction with amine functionalities. Two prominent frameworks for thiourea synthesis are the nucleophilic addition-dehydration sequence and modifications of the Biginelli reaction.

The most prevalent and straightforward method for synthesizing N-substituted thioureas is based on the nucleophilic addition of an amine to an isothiocyanate. globalresearchonline.net This reaction is generally high-yielding and allows for great structural diversity by varying the amine and isothiocyanate starting materials. ekb.eg The mechanism involves the attack of the lone pair of electrons on the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

Another common approach involves the reaction of primary amines with carbon disulfide in the presence of a base. This forms a dithiocarbamate (B8719985) salt intermediate, which can then react further to yield the thiourea. ijesi.org

A related conceptual framework involves the reaction of urea (B33335) with a thionating agent like Lawesson's reagent, which replaces the carbonyl oxygen with sulfur through a nucleophilic substitution mechanism. Furthermore, a patented method describes a process where a hydroxyl diaminourea carbonium ion, formed from urea under acidic conditions, undergoes reaction with a mercapto compound, followed by dehydration, to yield thiourea. This highlights dehydration as a potential step in certain thiourea synthesis pathways.

The Biginelli reaction, first reported in 1893, is a one-pot cyclocondensation reaction that has become a cornerstone of heterocyclic chemistry. The classical reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea. By substituting thiourea for urea, this reaction can be effectively modified to produce 3,4-dihydropyrimidin-2(1H)-thiones (DHPMs), which are thiourea-containing heterocyclic scaffolds. organic-chemistry.org

This multicomponent reaction is highly valued for its efficiency and atom economy. The mechanism is thought to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and thiourea, which is then attacked by the enolate of the β-keto ester. Subsequent cyclization and dehydration afford the final dihydropyrimidinethione product. The scope of this reaction has been expanded to include a wide variety of substituted aldehydes, β-dicarbonyl compounds, and N-substituted thioureas. organic-chemistry.org

Nucleophilic Addition-Dehydration Framework

Specific Synthetic Approaches to 1-(3-Carboxyphenyl)-2-thiourea

The synthesis of this compound can be achieved by applying the general principles of thiourea formation, starting from precursors containing the 3-carboxyphenyl moiety. A common and direct method involves the reaction of 3-aminobenzoic acid with a thiocyanating agent. A patent confirms that this compound is a known compound that can be sourced commercially or synthesized. google.com A plausible synthetic route starts with 3-aminobenzoic acid, the corresponding aniline (B41778) for the target molecule. acgpubs.org

One of the most established methods for preparing aryl thioureas from anilines is the reaction with ammonium (B1175870) thiocyanate (B1210189) in an acidic medium. globalresearchonline.netresearchgate.net This process involves the in-situ formation of thiocyanic acid (H-S-C≡N), which then reacts with the primary amino group of 3-aminobenzoic acid. An alternative, though more complex, route would involve the initial synthesis of 3-carboxyphenyl isothiocyanate unifi.itchemicalbook.com followed by its reaction with ammonia.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. For the synthesis from 3-aminobenzoic acid and ammonium thiocyanate, several parameters can be adjusted. The reaction is typically performed under reflux conditions to ensure it proceeds to completion.

The choice of solvent and acid catalyst is critical. Hydrochloric acid is commonly used to create the necessary acidic environment for the formation of thiocyanic acid. The reaction solvent can vary, with water or ethanol (B145695) being common choices. Post-reaction, the product often precipitates upon cooling and can be purified by recrystallization from a suitable solvent like ethanol. globalresearchonline.net While specific yield data for this compound is not extensively detailed in readily available literature, analogous reactions for other substituted phenylthioureas report yields ranging from moderate to good, often between 35% and 70%, depending on the specific substrates and conditions employed. globalresearchonline.netresearchgate.net

Table 1: General Reaction Conditions for Aryl Thiourea Synthesis from Anilines and Ammonium Thiocyanate

| Parameter | Typical Conditions | Role in Reaction | Reference |

| Reactants | Aromatic Amine, Ammonium Thiocyanate | Formation of the thiourea backbone | globalresearchonline.net, researchgate.net |

| Catalyst | Hydrochloric Acid (or other strong acids) | In-situ generation of thiocyanic acid | ijesi.org |

| Solvent | Water, Ethanol, Acetone | Provides a medium for the reaction | globalresearchonline.net, ekb.eg |

| Temperature | Reflux | Increases reaction rate | ekb.eg |

| Reaction Time | 30 minutes to several hours | To ensure completion of the reaction | ekb.eg |

| Work-up | Cooling, Filtration, Recrystallization | Isolation and purification of the product | globalresearchonline.net |

Catalysts play a pivotal role in the synthesis of thioureas, enhancing reaction rates and influencing product yields. In the context of the Biginelli reaction for producing thiourea-containing heterocycles, a wide array of catalysts have been explored. Traditional methods rely on Brønsted acids like HCl or Lewis acids. More recent advancements have introduced catalysts such as tris(pentafluorophenyl)borane, which has been shown to be highly efficient even at low loadings (1 mol%), offering excellent yields and compatibility with acid-sensitive functional groups. Other catalysts like ammonium chloride have been used effectively under solvent-free conditions.

For the direct synthesis of this compound from 3-aminobenzoic acid and ammonium thiocyanate, a strong acid catalyst is not merely an accelerator but a requirement for the reaction to proceed, as it facilitates the formation of the reactive electrophile, thiocyanic acid.

Organocatalysis represents a significant field in modern synthetic chemistry. Interestingly, thiourea derivatives themselves have emerged as a prominent class of organocatalysts. They function as non-covalent, hydrogen-bond donors. The two N-H protons on the thiourea moiety can form a bidentate hydrogen-bonding interaction with electrophilic centers, such as carbonyl groups, activating them towards nucleophilic attack. This mode of action is central to their use in a variety of asymmetric reactions.

In the context of thiourea synthesis, organocatalysts have also been employed to promote the reactions. For instance, bifunctional thiourea catalysts incorporating a basic moiety (like a tertiary amine) alongside the thiourea group have been developed. These catalysts can simultaneously activate both the electrophile and the nucleophile, leading to high efficiency and stereoselectivity in reactions like the asymmetric Biginelli reaction.

Role of Catalysts in Synthesis

Heterogeneous Catalysis (e.g., Cd-based COF)

Heterogeneous catalysis provides a significant advantage in organic synthesis by simplifying catalyst separation and improving reusability. jchemlett.com In the context of reactions involving thiourea derivatives, Covalent Organic Frameworks (COFs) have emerged as a promising platform for catalytic applications. chemmethod.comresearchgate.net A notable example is the use of a Cadmium-based Covalent Organic Framework (Cd-COF) as a novel, reusable heterogeneous catalyst. chemmethod.comchemmethod.com

This specific Cd-COF is synthesized from the condensation of melamine (B1676169) and phthalic acid, followed by a post-treatment to incorporate cadmium acetate. chemmethod.com While not used for the direct synthesis of this compound itself, its efficacy has been demonstrated in the Biginelli-type reaction, a one-pot, three-component reaction that utilizes thiourea, various benzaldehydes, and ethyl acetoacetate (B1235776) to produce dihydropyrimidinones. chemmethod.comchemmethod.com This system highlights the application of advanced heterogeneous catalysts in reactions where thiourea derivatives are key reactants.

The reaction is conducted under solvent-free conditions at 110 °C, showcasing a green chemistry approach. chemmethod.com The Cd-COF catalyst exhibits high activity and selectivity, and its porous structure is crucial for its catalytic performance. chemmethod.comchemmethod.com A key benefit of this method is the straightforward workup process, which does not necessitate chromatographic separation to isolate the products. chemmethod.comcivilica.com Furthermore, the catalyst demonstrates excellent reusability, maintaining high efficiency for up to four cycles with minimal loss of activity. chemmethod.com

Table 1: Research Findings for Cd-COF Heterogeneous Catalyst in Thiourea-Involving Reactions

| Parameter | Description | Source |

|---|---|---|

| Catalyst | Cadmium-based Covalent Organic Framework (Cd-COF) | chemmethod.comchemmethod.com |

| Application | One-pot, three-component Biginelli-type reaction involving aldehydes, ethyl acetoacetate, and thiourea. | chemmethod.comcivilica.com |

| Reaction Conditions | Solvent-free, 110 °C | chemmethod.com |

| Catalyst Loading | Optimal results achieved with 40 mg, leading to maximum yields (98.0%) in the shortest time (6.0 hours). | chemmethod.com |

| Key Advantages | Effective catalyst, simple workup, no chromatography required, reusable up to four times. | chemmethod.comcivilica.com |

| Characterization | The catalyst's morphology and chemical structure were analyzed using XRD, FT-IR, SEM, EDX, and TGA. | chemmethod.com |

Purification and Isolation Techniques

The purity of this compound is paramount for its subsequent use. A variety of techniques are employed to isolate and purify the compound after synthesis. The choice of method often depends on the scale of the reaction and the nature of any impurities.

Commonly, the product is isolated from the reaction mixture by filtration . chemicalbook.com This is particularly effective when the product precipitates out of the reaction solvent as a solid. The crude solid can then be washed with appropriate solvents to remove residual starting materials and by-products. Washing with water is a frequently mentioned step. rsc.org A specific patent describes triturating the residue with ether after synthesis. google.com

Recrystallization is a standard and highly effective method for purifying solid organic compounds. mt.com For aryl thioureas, recrystallization from a suitable solvent such as ethanol is a common practice to obtain a product of high purity. nih.gov This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. mt.com

Modern synthetic approaches, such as mechanochemistry , offer greener alternatives that simplify purification. A mechanochemical approach for synthesizing primary thioureas has been developed that features a workup based entirely on using water, yielding products in near-quantitative isolated yields without the need for organic solvents. rsc.org

Table 2: Summary of Purification and Isolation Techniques

| Technique | Principle / Description | Source |

|---|---|---|

| Filtration & Washing | Solid product is separated from the liquid reaction mixture. The collected solid is then washed (e.g., with water or ether) to remove soluble impurities. | chemicalbook.comrsc.orggoogle.com |

| Recrystallization | The impure solid is dissolved in a hot solvent and allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the solution. Ethanol is a common solvent. | mt.comnih.gov |

| Aqueous Workup | A green chemistry approach where purification is achieved using only water, often following mechanochemical synthesis. Avoids organic solvents. | rsc.org |

| Chromatography-Free | Protocols are designed so that high purity is achieved without resorting to column chromatography, simplifying the process. | chemmethod.comcivilica.com |

| RP-HPLC | Used for achieving very high purity by separating the compound based on its hydrophobic character. Generally used for smaller scale or analytical purposes. | google.com |

Coordination Chemistry of 1 3 Carboxyphenyl 2 Thiourea

Ligand Properties and Multi-donor Sites

1-(3-Carboxyphenyl)-2-thiourea is a multifunctional ligand possessing several potential coordination sites: the sulfur atom of the thiourea (B124793) group, the two nitrogen atoms of the thiourea backbone, and the oxygen atoms of the carboxyl group. mdpi.comresearchgate.net The presence of these donor atoms allows for a range of coordination behaviors, making it a valuable building block in the synthesis of coordination compounds. ksu.edu.trnih.gov

The thiourea moiety, with its sulfur and nitrogen atoms, is a well-established coordinating agent. mdpi.com The sulfur atom typically acts as a soft donor, readily forming bonds with soft metal ions. The nitrogen atoms, being harder donors, can also participate in coordination, leading to various bonding modes. mdpi.com Furthermore, the carboxyl group (-COOH) introduces additional coordination possibilities through its oxygen atoms, particularly upon deprotonation to the carboxylate form (-COO⁻). This carboxylate group can act as a monodentate or bidentate chelating or bridging ligand.

The coordination of this compound to metal centers can occur in several ways, primarily involving the sulfur and nitrogen atoms of the thiourea core.

Monodentate Coordination: In the most common monodentate mode, the ligand coordinates to a metal ion exclusively through its sulfur atom. nih.govmdpi.com This is particularly prevalent with soft metal ions that have a high affinity for sulfur. Spectroscopic evidence, such as shifts in the C=S stretching frequency in infrared (IR) spectra, often confirms this mode of coordination.

Bidentate Coordination: this compound can also act as a bidentate ligand, forming a chelate ring with a metal ion. This typically involves the sulfur atom and one of the nitrogen atoms of the thiourea group (S,N-coordination). mdpi.combohrium.com This mode of coordination leads to the formation of stable five- or six-membered rings. The involvement of the nitrogen atom in coordination is often inferred from changes in the N-H stretching and bending vibrations in the IR spectrum and shifts in the proton signals in ¹H NMR spectroscopy. mdpi.com

The choice between monodentate and bidentate coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The presence of the carboxyphenyl group as a substituent on the thiourea backbone significantly influences the coordination chemistry of the ligand. The carboxyl group can participate directly in coordination, especially in its deprotonated form, leading to more complex structures. researchgate.net

The electronic properties of the carboxyphenyl group also play a crucial role. The electron-withdrawing nature of the carboxyl group can affect the electron density on the sulfur and nitrogen atoms of the thiourea moiety, thereby modulating their donor strength and influencing the stability of the resulting metal complexes. jcchems.com For instance, electron-withdrawing groups can enhance the acidity of the N-H protons, facilitating deprotonation and subsequent coordination of the nitrogen atom.

Complex Formation with Metal Ions

This compound forms stable complexes with a wide range of metal ions, particularly transition metals. ksu.edu.trmdpi.comjcchems.comtjnpr.orgbiosynth.comresearchgate.net The versatile coordination modes of the ligand allow for the formation of diverse structural motifs.

A significant body of research has focused on the synthesis and characterization of this compound complexes with various transition metals.

Platinum (Pt) and Palladium (Pd): Complexes of platinum(II) and palladium(II) with thiourea derivatives are well-documented. mdpi.comjcchems.comajol.info These square-planar complexes often feature the thiourea ligand coordinating in a monodentate fashion through the sulfur atom or as a bidentate S,N-chelate. mdpi.comtjnpr.org

Nickel (Ni): Nickel(II) forms a variety of complexes with thiourea-based ligands, exhibiting different geometries such as square planar and octahedral. ksu.edu.trjcchems.com The coordination can involve monodentate sulfur bonding or bidentate S,N or S,O chelation.

Copper (Cu): Copper(I) and copper(II) complexes of this compound have been synthesized and studied. jcchems.comtjnpr.orgresearchgate.net Copper's flexible coordination geometry allows for the formation of diverse structures, including polymeric species where the ligand bridges multiple metal centers. mdpi.com

Zinc (Zn), Cadmium (Cd), and Mercury (Hg): These group 12 metals readily form complexes with thiourea ligands, typically through sulfur coordination. mdpi.comajol.infomdpi.com The interaction of this compound with these ions can lead to the formation of tetrahedral or polymeric structures. The presence of the carboxyl group can also influence the final structure, potentially leading to coordination polymers.

The following table summarizes the coordination of this compound with various transition metals:

| Metal Ion | Typical Coordination Geometry | Common Coordination Modes |

| Platinum (Pt) | Square Planar | Monodentate (S), Bidentate (S,N) |

| Palladium (Pd) | Square Planar | Monodentate (S), Bidentate (S,N) |

| Nickel (Ni) | Square Planar, Octahedral | Monodentate (S), Bidentate (S,N), Bidentate (S,O) |

| Copper (Cu) | Tetrahedral, Square Planar, Polymeric | Monodentate (S), Bridging |

| Zinc (Zn) | Tetrahedral | Monodentate (S) |

| Cadmium (Cd) | Tetrahedral | Monodentate (S) |

| Mercury (Hg) | Tetrahedral, Linear | Monodentate (S) |

The formation of metallacycles is a key feature of the coordination chemistry of ligands like this compound. wikipedia.org A metallacycle is a cyclic compound where a metal atom is part of the ring structure. wikipedia.org When this compound acts as a bidentate ligand, coordinating through both the sulfur and a nitrogen atom, it forms a stable metallacyclic ring with the metal center. jcchems.com

Furthermore, the presence of the carboxyl group opens up possibilities for the formation of larger, more complex metallacyclic structures, including metallacages and coordination polymers. acs.org These structures can be formed through the bridging action of the carboxylate group between two or more metal centers. The study of the metallacyclic chemistry of this ligand is an active area of research, with potential applications in catalysis and materials science. xmu.edu.cnnih.gov

Structural Characterization of Metal Complexes

The definitive elucidation of the structures of metal complexes of this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Shifts in the vibrational frequencies of the C=S, N-H, and C=O groups upon complexation provide valuable information about which donor atoms are involved in bonding to the metal ion. ksu.edu.trmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. mdpi.com Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the involvement of specific atoms in the coordination.

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex, which can be used to infer the coordination geometry around the metal ion. ksu.edu.tr

The table below presents hypothetical structural data for a representative metal complex of this compound, illustrating the type of information obtained from X-ray crystallography.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| M-S Bond Length (Å) | 2.35 |

| M-N Bond Length (Å) | 2.05 |

| S-M-N Bond Angle (°) | 88.5 |

| Coordination Geometry | Distorted Square Planar |

NMR Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of this compound complexes in solution. Changes in the chemical shifts of the ligand upon coordination provide direct evidence of the binding sites involved.

¹H NMR: In the ¹H NMR spectra of thiourea derivatives, the N-H protons typically appear as broad singlets. nih.gov Upon coordination to a metal center, these signals often shift downfield, indicating the involvement of the nitrogen atoms in the coordination or at least a change in their electronic environment. For instance, in various thiourea complexes, the N-H proton signals show significant displacement upon complexation. researchgate.net The aromatic protons on the carboxyphenyl ring also experience shifts, albeit usually smaller, due to the alteration of the electronic density throughout the ligand upon coordination. The carboxylic acid proton, if not deprotonated, would also be expected to shift.

³¹P NMR: ³¹P NMR spectroscopy is relevant when this compound is used in conjunction with phosphorus-containing co-ligands, such as triphenylphosphine (B44618) (PPh₃). In such mixed-ligand complexes, the chemical shift of the ³¹P signal from the phosphine (B1218219) ligand changes upon coordination to the metal center, providing information about the electronic environment of the metal and the influence of the thiourea ligand on it.

Below is a representative table illustrating typical shifts observed in thiourea complexes, which are analogous to what would be expected for this compound complexes.

| Nucleus | Typical Shift in Free Ligand (δ, ppm) | Change upon Coordination | Reference |

|---|---|---|---|

| ¹H (N-H) | ~9.0 - 12.5 (broad) | Downfield shift or disappearance upon deprotonation | researchgate.nettjnpr.org |

| ¹³C (C=S) | ~175 - 180 | Shift indicates S-coordination | mdpi.comchemicalbook.com |

| ¹³C (C=O) | ~165 - 170 | Shift indicates O-coordination | fu-berlin.de |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the donor atoms of the this compound ligand that are involved in coordination. The vibrational frequencies of key functional groups are sensitive to changes in bond order and electron density upon complexation. mdpi.com

Key vibrational bands for analysis include:

The appearance of new bands in the low-frequency region (typically below 500 cm⁻¹) can be attributed to the formation of new metal-sulfur (M-S) and metal-oxygen (M-O) bonds.

| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Change upon Coordination | Reference |

|---|---|---|---|

| ν(N-H) | 3100-3400 | Shifts or disappears | tjnpr.orgmdpi.com |

| ν(C=O) | 1670-1700 | Shifts to lower frequency (red shift) on O-coordination | tjnpr.org |

| ν(C=S) | 700-860 | Shifts to lower frequency (red shift) on S-coordination | isca.me |

| ν(C-N) | ~1320 | Shifts to higher frequency (blue shift) on S-coordination | isca.me |

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is an invaluable technique for the characterization of metal complexes, including those of this compound. upce.cz It is a soft ionization method that allows for the transfer of intact complex ions from solution to the gas phase, providing direct evidence of the complex's formation and its composition. duke.edu

In a typical ESI-MS spectrum of a metal complex of this compound (L), one would expect to observe a prominent peak corresponding to the molecular ion of the complex. Depending on the metal (M), the stoichiometry, and the charge of the complex, various species can be detected, such as [ML₂]⁺, [M(L-H)]⁺, or [MLCl]⁺ if chloride ions are present. nih.gov For example, ESI-MS spectra of copper(II) complexes with similar benzamide (B126) thiourea ligands have shown molecular ion peaks corresponding to the proposed molecular formulas. tjnpr.orgresearchgate.net The isotopic distribution pattern of the molecular ion peak is particularly useful for confirming the presence and number of metal atoms in the complex, as many transition metals have distinctive isotopic signatures. upce.cz Fragmentation patterns observed in tandem MS/MS experiments can further help in elucidating the structure of the complex by showing the loss of ligands or parts of ligands.

X-ray Crystallography of Complexes

Single-crystal X-ray diffraction provides the most definitive structural information for coordination compounds, revealing precise bond lengths, bond angles, coordination geometries, and intermolecular interactions in the solid state. nih.govijcce.ac.ir For complexes of this compound, X-ray crystallography can unambiguously determine the coordination mode of the ligand.

Thiourea derivatives can coordinate to metal ions in several ways:

| Parameter | Information Obtained | Significance |

|---|---|---|

| Coordination Mode | Identifies which atoms (S, O, N) bind to the metal | Determines the chelation behavior and ligand functionality |

| Bond Lengths (M-S, M-O) | Provides the distance between the metal and donor atoms | Indicates the strength of the coordinate bonds |

| Bond Angles | Defines the angles around the central metal ion | Determines the coordination geometry (e.g., tetrahedral, octahedral) |

| Intermolecular Interactions | Shows hydrogen bonding, π-stacking, etc. | Explains the crystal packing and supramolecular structure |

Theoretical Investigations of Coordination

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data and provide deeper insights into the coordination chemistry of ligands like this compound. researchgate.net

Density Functional Theory (DFT) Calculations on Coordination Geometries

DFT calculations are a powerful tool for predicting and confirming the geometries of metal complexes. mdpi.com By optimizing the molecular structure, researchers can obtain theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. nih.govmdpi.com This is particularly useful for studying transient species or complexes that are difficult to crystallize.

For complexes of this compound, DFT can be used to:

DFT-optimized structures of similar metal-thione complexes have shown good consistency with experimental results from X-ray diffraction. nih.gov

Analysis of Electronic Properties and Stability

DFT calculations also provide a wealth of information about the electronic structure and stability of coordination compounds. researchgate.net

Key properties that can be analyzed include:

These theoretical investigations, when combined with experimental results, provide a comprehensive understanding of the coordination behavior of this compound, elucidating the factors that govern the structure, stability, and properties of its metal complexes. researchgate.netscience.gov

Applications and Biological Activity of 1 3 Carboxyphenyl 2 Thiourea and Its Derivatives

Pharmacological Applications and Therapeutic Potential

Thiourea (B124793) derivatives, including 1-(3-Carboxyphenyl)-2-thiourea, are recognized for their broad spectrum of biological activities. ontosight.aimdpi.com These compounds have shown potential as anti-inflammatory, antitumor, antiviral, and antibacterial agents. mdpi.com The structural features of thiourea derivatives allow for various chemical modifications, leading to the development of compounds with enhanced therapeutic properties. ontosight.ai

Anticancer Activity

The quest for novel and effective anticancer agents has led to the investigation of numerous chemical scaffolds, with thiourea derivatives emerging as a promising class of compounds. mdpi.com They have demonstrated the ability to inhibit the proliferation of various cancer cell lines and can target specific molecular pathways involved in cancer progression. mdpi.com

This compound, also known as 3-Carboxyphenylthiourea (3CPTU), has been identified as a tyrosine kinase inhibitor. biosynth.com This inhibitory action is particularly significant in the context of chronic myeloid leukemia (CML), a cancer of the white blood cells. biosynth.comwikipedia.org CML is characterized by the presence of the Philadelphia chromosome, which results from a fusion of the BCR and ABL genes, creating the Bcr-Abl oncoprotein with constitutively active tyrosine kinase activity. wikipedia.orgnih.gov 3CPTU has been shown to inhibit the bcr-abl protein in CML cells, which can lead to cell death, highlighting its potential as a therapeutic agent for this type of leukemia. biosynth.com The development of tyrosine kinase inhibitors like 3CPTU represents a targeted therapeutic approach for cancers driven by specific protein kinase mutations. wikipedia.org

Thiourea derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, certain N,N'-diarylthiourea derivatives have been shown to effectively suppress the growth of human MCF-7 breast cancer cells. mdpi.com One particular diarylthiourea compound exhibited a potent inhibitory effect on MCF-7 cells with an IC50 value of 338.33 ± 1.52 µM after 24 hours of incubation, while showing no cytotoxic effects on normal human lung cells. mdpi.com Other studies have reported on thiourea derivatives displaying significant anticancer activity against various cancer cell lines, including those of the prostate and bladder. mdpi.com For example, some thiosemicarbazide (B42300) derivatives have shown promising activity against the LNCaP prostate cancer cell line. mdpi.com The cytotoxic potential of these compounds often varies depending on the specific structural modifications and the cancer cell line being tested. biointerfaceresearch.com

Table 1: Cytotoxic Activity of Selected Thiourea Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Diarylthiourea (compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 µM | mdpi.com |

| Thiosemicarbazide (AB2) | LNCaP (Prostate) | 108.14 µM | mdpi.com |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 µM | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 µM | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 µM | nih.gov |

| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea (63) | MCF-7 (Breast) | 25.8 µM | analis.com.my |

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. This method is instrumental in understanding the mechanism of action of potential drug candidates and in designing new, more potent inhibitors. In the context of anticancer research, molecular docking studies have been employed to investigate the interaction of thiourea derivatives with various cancer-related protein targets.

For example, docking studies have been performed to elucidate the binding modes of thiourea derivatives with the Bcr-Abl kinase domain, providing insights into how these compounds inhibit its activity. mdpi.com Similarly, molecular docking has been used to study the interactions of thiourea derivatives with other important cancer targets like VEGFR-2 and EGFR. nih.govnih.gov These studies help in identifying key amino acid residues involved in the binding and can guide the rational design of new derivatives with improved anticancer activity. nih.govundip.ac.id The findings from molecular docking are often correlated with in vitro experimental results to validate the predicted binding modes and to establish a structure-activity relationship. nih.govnih.gov

Cytotoxicity against Cancer Cell Lines (e.g., MCF-7 breast cancer cells, prostate, bladder)

Antimicrobial Activity (Antibacterial, Antifungal)

Thiourea derivatives have been widely investigated for their antimicrobial properties and have shown activity against a variety of pathogenic microorganisms, including bacteria and fungi. ontosight.aimdpi.com

In terms of antibacterial activity , certain thiourea derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. japsonline.com For instance, some derivatives have shown potent activity against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and Enterococcus faecalis. mdpi.com One study highlighted a thiourea derivative, TD4, which exhibited a minimum inhibitory concentration (MIC) of 2–16 µg/mL against these bacteria. mdpi.com The antibacterial effect of some derivatives is attributed to their ability to disrupt the integrity of the bacterial cell wall. mdpi.com

Regarding antifungal activity , thiourea derivatives have also shown promise. Studies have evaluated their effectiveness against various fungal strains, including Candida auris, Aspergillus niger, Candida albicans, and Trichophyton rubrum. nih.govconnectjournals.com For example, certain thiourea derivatives of 2-thiophenecarboxylic acid have displayed notable inhibitory effects on the growth of C. auris biofilms. nih.gov The antifungal activity of these compounds is often influenced by their specific chemical structure, such as the position of substituent groups on the aromatic ring. nih.gov

Table 2: Antimicrobial Spectrum of a Selected Thiourea Derivative (TD4)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus ATCC 29213 | 2 |

| S. aureus ATCC 43300 (MRSA) | 4 |

| S. aureus USA300 (MRSA) | 4 |

| S. epidermidis ATCC 12228 | 8 |

| E. faecalis ATCC 29212 | 16 |

Source: mdpi.com

Antioxidant Activity

Several thiourea derivatives have been reported to possess antioxidant properties, which enable them to counteract the damaging effects of oxidative stress in biological systems. ontosight.aihueuni.edu.vn Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. Thiourea compounds can scavenge free radicals such as superoxide (B77818) and hydroxyl radicals. hueuni.edu.vn

The antioxidant activity of thiourea derivatives is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging methods. hueuni.edu.vnhueuni.edu.vn For instance, 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU) has been shown to have IC50 values of 1.3 × 10⁻³ M and 1.1 × 10⁻³ M against DPPH• and ABTS•+ radicals, respectively. hueuni.edu.vn Theoretical studies suggest that the antioxidant mechanism of thiourea derivatives often involves hydrogen atom transfer (HAT). hueuni.edu.vnhueuni.edu.vn The specific structural features of the thiourea derivatives, such as the nature and position of substituents, can significantly influence their antioxidant capacity. nih.govhueuni.edu.vn

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Carboxyphenylthiourea |

| N,N'-diarylthiourea |

| Thiosemicarbazide |

| N¹,N³-disubstituted-thiosemicarbazone |

| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea |

| Thiourea derivative TD4 |

| 2-thiophenecarboxylic acid |

| 1-phenyl-3-(2-pyridyl)-2-thiourea |

| 2,2-diphenyl-1-picrylhydrazyl |

| 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) |

| Imatinib |

| Doxorubicin |

| Suramin |

| Hydroxyurea |

| Velcade |

| Ripretinib |

| Infigratinib |

| Dasatinib |

| Nilotinib |

| Cytarabine |

Anti-diabetic Activity (e.g., α-amylase, α-glucosidase, DPP-4, PTP1B inhibition)

Thiourea derivatives have emerged as a significant class of compounds in the search for new anti-diabetic agents. Their mechanism of action often involves the inhibition of key enzymes that regulate glucose metabolism. The inhibition of α-amylase and α-glucosidase, for instance, can delay the digestion of carbohydrates, thereby reducing the rise in blood glucose levels after a meal. nih.gov Additionally, dipeptidyl peptidase-4 (DPP-4) and protein tyrosine phosphatase 1B (PTP1B) are crucial negative regulators in insulin (B600854) signaling pathways, making them prime targets for therapeutic intervention in type 2 diabetes. nih.govmdpi.com

Research has shown that various substituted thiourea derivatives exhibit potent inhibitory activity against these enzymes. For example, a study on d-glucose-conjugated thioureas containing a pyrimidine (B1678525) ring identified several potent inhibitors. nih.gov Compound 8k (with an ortho-methoxy group) was the most effective against α-amylase, while its meta-isomer 8j was the strongest inhibitor of α-glucosidase. nih.gov For DPP-4 inhibition, the para-bromo substituted compound 8f showed the highest activity. nih.gov Meanwhile, compound 8h , which has a para-isopropyl substituent, was the most potent inhibitor against PTP1B. nih.gov

Another study investigating various novel thiourea derivatives found that compound AH (1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea) displayed the highest inhibitory activity against α-glucosidase and PTP1B. nih.govresearchgate.net This highlights the influence of specific substitutions on the phenyl rings in determining the inhibitory potency and selectivity of these compounds.

Table 1: Inhibitory Activity of Selected Thiourea Derivatives Against Diabetes-Related Enzymes

| Compound | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 8k | α-amylase | 9.72 ± 0.34 μM | nih.gov |

| 8j | α-glucosidase | 9.73 ± 0.72 μM | nih.gov |

| AH | α-glucosidase | 47.9 μM | nih.govresearchgate.net |

| 8f | DPP-4 | 2.53 ± 0.03 nM | nih.gov |

| 8h | PTP1B | 2.74 ± 0.03 μM | nih.gov |

| AH | PTP1B | 79.74 μM | nih.govresearchgate.net |

Other Reported Bioactivities (e.g., anti-hepatitis C, anti-proliferative)

Beyond their anti-diabetic potential, thiourea derivatives have been investigated for a range of other biological activities, including antiviral and anticancer effects.

Anti-Hepatitis C Activity A series of thiourea derivatives have been synthesized and evaluated for their ability to inhibit the Hepatitis C virus (HCV). nih.gov Structure-activity relationship (SAR) studies revealed that the length and position of an alkyl linker on the central phenyl ring significantly impact the anti-HCV activity. nih.gov One of the most potent compounds identified was a thiourea derivative featuring a six-carbon alkyl linker at the meta-position of the phenyl ring, which exhibited an EC₅₀ value of 0.047 μM. nih.gov Further research into conformationally-restricted thiourea analogs led to the discovery of a fluorene-containing compound with potent anti-HCV activity (EC₅₀ = 0.3 μM) and low cytotoxicity. nih.gov

Anti-proliferative Activity The cytotoxic properties of thiourea derivatives against various cancer cell lines have been extensively documented. analis.com.my A series of 3-(trifluoromethyl)phenylthiourea (B159877) derivatives were synthesized and tested, with 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea emerging as a highly promising agent against colon cancer and leukemia cell lines. biointerfaceresearch.com These compounds have been shown to induce apoptosis and can be more effective than existing drugs like cisplatin (B142131) in inhibiting the growth of certain tumor cells. biointerfaceresearch.commdpi.com

The anti-proliferative efficacy is often linked to the nature of the substituents on the aryl rings. analis.com.my For instance, thiourea derivative 20 showed significant antitumor activity against breast cancer cells, with IC₅₀ values of 1.3 µM and 0.7 µM against MCF-7 and SkBR3 cells, respectively. biointerfaceresearch.com Similarly, studies on 1,2,4-triazole (B32235) derivatives incorporating an acetamido carboxylic acid skeleton have identified compounds with potent anti-proliferative activity in liver cancer cells. nih.gov

Table 2: Anti-proliferative Activity of Selected Thiourea Derivatives

| Compound | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 (Colon Cancer) | 9.0 µM | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW620 (Metastatic Colon Cancer) | 1.5 µM | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | K562 (Leukemia) | 6.3 µM | biointerfaceresearch.com |

| Thiourea derivative 20 | MCF-7 (Breast Cancer) | 1.3 µM | biointerfaceresearch.com |

| Thiourea derivative 20 | SkBR3 (Breast Cancer) | 0.7 µM | biointerfaceresearch.com |

| Compound 3c | HepG2 (Liver Cancer) | 4.72 µM | nih.gov |

| Compound 3d | HepG2 (Liver Cancer) | 3.78 µM | nih.gov |

Role in Environmental Remediation

The functional groups within this compound make it and its derivatives suitable for applications in environmental remediation, particularly for the removal of pollutants from water.

Adsorption is a widely used technique for removing organic pollutants from wastewater due to its efficiency and operational simplicity. icm.edu.pld-nb.info Materials containing thiourea have shown promise as effective adsorbents. The sulfur and nitrogen atoms in the thiourea moiety can act as binding sites for various pollutants.

Chitosan beads modified with thiourea, along with titanium dioxide and magnetite nanoparticles, have been successfully used to adsorb naphthalene, a polycyclic aromatic hydrocarbon (PAH), from aqueous solutions. mdpi.com The maximum adsorption capacity for these modified beads was found to be a high 133.690 mg/g, attributed to the large surface area and the ability to form donor-π–acceptor interactions. mdpi.com The presence of the thiourea group enhances the adsorption capacity for such organic molecules. While specific studies on this compound as a primary adsorbent are limited, the functional groups it possesses suggest a strong potential for use in similar composite materials for wastewater treatment.

A critical aspect of sustainable adsorption technology is the ability to regenerate and reuse the adsorbent material. researchgate.net Research on thiourea-containing adsorbents has demonstrated their potential for multiple cycles of use. For example, a hydrogel synthesized with allylthiourea (B1665245) (ATU-PEGDA) for the recovery of precious metals could be effectively regenerated. nih.gov The study showed that after the first regeneration cycle, the adsorption efficiency of the hydrogel actually increased. nih.gov Over 10 consecutive adsorption-desorption cycles, the material maintained high performance. nih.gov

The regeneration process typically involves washing the spent adsorbent with an eluent, such as an acid or a chelating agent, to desorb the captured pollutants. researchgate.netnih.gov For the ATU-PEGDA hydrogel, a solution of thiourea in nitric or hydrochloric acid was used for regeneration. nih.gov The ability to regenerate and recycle these adsorbents is crucial for reducing costs and minimizing secondary waste, making them an economically and environmentally viable option for water purification. lancs.ac.uk

Adsorbent Material for Organic Pollutants in Wastewater

Catalytic Applications

The unique chemical structure of thiourea derivatives allows them to function as effective catalysts in a variety of organic reactions.

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a major field in chemistry. rsc.org Thiourea-based compounds are particularly prominent organocatalysts, often functioning through non-covalent interactions like hydrogen bonding. researchgate.net

Bifunctional amine-thioureas are especially effective, as they can synergistically activate both the nucleophile and the electrophile in a reaction. rsc.orgnih.gov The thiourea part acts as a hydrogen-bond donor to activate an electrophile (the "pull"), while the amine group acts as a Brønsted base to deprotonate a pronucleophile (the "push"). nih.gov This dual activation strategy has been successfully applied to a wide range of asymmetric reactions, including Michael additions, aza-Henry reactions, and reductions of ketones. researchgate.netnih.gov The development of tunable amine-thiourea catalysts, which may incorporate multiple hydrogen-bonding donors, has further expanded their utility in synthesizing complex chiral molecules under mild conditions. rsc.orgbeilstein-journals.org

Catalyst Performance Studies

Thiourea and its derivatives are recognized for their catalytic capabilities, primarily functioning as effective hydrogen bond donors which can enhance reaction times. researchgate.net The structural adaptability of thiourea ligands facilitates the creation of customized metal complexes, tailoring their characteristics for particular biological uses through the potential for multidentate bonding with oxygen, nitrogen, and sulfur. researchgate.net

Derivatives of thiourea have shown promise in various catalytic applications. For instance, chiral thiourea organocatalysts have been synthesized and tested. researchgate.netbldpharm.com The addition of thiourea to the electrolyte in dye-sensitized solar cells (DSSCs) has been found to increase the short-circuit photocurrent. This improvement is attributed to a positive shift in the conduction band edge of titanium dioxide (TiO2) and a reduction in charge recombination. researchgate.net

In the realm of organic synthesis, thiourea derivatives have been employed as catalysts in reactions such as the Biginelli-type reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. chemmethod.com For example, a cadmium-based covalent organic framework (Cd-COF) has been shown to be a highly effective catalyst for the one-pot, three-component condensation of aldehydes, β-diketones, and urea (B33335) or thiourea, yielding dihydropyrimidinones in high yields under solvent-free conditions. chemmethod.com

Furthermore, metal-organic frameworks (MOFs) incorporating thiourea-related structures have been investigated for their catalytic performance. Pyridine-2,3-carboxylate-based MOFs have been successfully used as catalysts for Knoevenagel condensation and C–H bond activation under mild conditions, demonstrating good yields and reusability. acs.org The catalytic activity of these materials can be influenced by their morphology. acs.org

While the broader class of thiourea derivatives has been studied for catalytic activity, specific performance data for this compound as a catalyst is not extensively detailed in the provided search results. However, the general principles of thiourea catalysis suggest its potential in reactions where hydrogen bonding can play a significant role.

Agricultural Applications

Thiourea (TU) and its derivatives are recognized as plant growth regulators that can influence plant development, especially under stressful environmental conditions. scienceopen.comresearchgate.net These compounds, containing both nitrogen and sulfur, are utilized in various forms, including seed priming agents, foliar sprays, and medium supplements, to enhance plant growth and productivity. researchgate.net

The application of thiourea has been shown to stimulate growth in a variety of plant species, irrespective of the application method. researchgate.net It has been observed to enhance cell division, leading to increased shoot length. researchgate.net Foliar application of thiourea can lead to higher chlorophyll (B73375) content, an increase in reducing sugars, starch, and soluble proteins, which contributes to a larger leaf area and delays leaf aging. researchgate.netresearchgate.net

Studies have demonstrated the positive impact of thiourea on different crops. For example, in maize, the combined application of thiourea and biochar significantly improved root length, biomass, shoot length, and leaf area compared to control groups. frontiersin.org Similarly, in potatoes, root application of thiourea led to an increased number of leaves and a larger leaf area in both control and drought-stressed plants. nih.gov The fresh and dry weight of tubers also saw an increase with thiourea application. nih.gov

Table 1: Effect of Thiourea (TU) Application on Maize Growth Parameters under Cadmium Contamination

| Treatment | Root Length Improvement (%) | Fresh Root Biomass Improvement (%) | Dry Root Biomass Improvement (%) | Shoot Length Improvement (%) | Fresh Shoot Biomass Improvement (%) | Dry Shoot Biomass Improvement (%) | Leaf Area Improvement (%) |

|---|---|---|---|---|---|---|---|

| Foliar TU alone | 31 | 24 | 24 | 21 | 13 | 14 | 18 |

| Combined TU and Biochar | 47 | 41 | 43 | 42 | 27 | 30 | 36 |

Data adapted from a study on maize grown in cadmium-contaminated soil. frontiersin.org

Thiourea has demonstrated considerable efficacy in helping plants withstand various abiotic stresses, including boron toxicity and heat stress. scienceopen.comresearchgate.net

Boron Toxicity: High concentrations of boron in the soil can be toxic to plants, leading to reduced growth and yield. nih.govresearchgate.net The application of thiourea has been shown to alleviate the negative effects of boron toxicity. In a study on wheat, exogenous application of thiourea improved plant growth attributes under boron stress. researchgate.neta-z.lu This improvement is linked to the enhancement of the plant's antioxidant defense system and the maintenance of mineral nutrient homeostasis. tubitak.gov.tr

Heat Stress: Thiourea application can also mitigate the adverse impacts of heat stress on crops. scienceopen.com It has been shown to improve tolerance to terminal heat stress by reducing oxidative damage and boosting the antioxidant potential in wheat. scienceopen.com Foliar sprays of thiourea on wheat grown under high temperatures have resulted in improved gas exchange in the flag leaf and increased grain yield. scienceopen.com

Drought Stress: Thiourea is also effective in mitigating drought stress. nih.govpeerj.com In potatoes subjected to water scarcity, thiourea application helped in reducing the detrimental effects by enhancing photosynthetic pigments, osmoprotectants, and antioxidant enzymes, while suppressing oxidative stress. nih.govpeerj.com Similarly, in chickpea cultivars under drought conditions, foliar application of thiourea improved growth and physiology by enhancing the antioxidant defense system and osmoregulation. researchgate.net

Table 2: Effect of Root-Applied Thiourea on Potato Cultivars under Drought Stress

| Cultivar | Treatment | Total Number of Leaves Increase (%) | Leaf Area Increase (%) | Tuber Fresh Weight Increase (%) |

|---|---|---|---|---|

| potato-SH-5 | Control + TU | 20.32 | 17.20 | 12 (at 0.75 mM TU) |

| potato-FD-73 | Control + TU | 24.25 | 29.12 | 13 (at 0.75 mM TU) |

Data represents the percentage increase compared to cultivars grown in controlled treatment without TU. nih.gov

Nitric oxide (NO) is a crucial signaling molecule in plants, involved in responses to both biotic and abiotic stresses. nih.govnih.gov Research has indicated that thiourea can enhance the production of nitric oxide in plants, which plays a significant role in stress tolerance.

A study on bread and durum wheat demonstrated that thiourea-mediated nitric oxide production is key to enhancing tolerance to boron toxicity. researchgate.neta-z.lua-z.lu The application of thiourea led to an increase in endogenous NO levels in the leaves, which helped in mitigating the oxidative stress caused by high boron concentrations. researchgate.neta-z.lu To confirm the role of NO, a scavenger of nitric oxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt (cPTIO), was used. researchgate.neta-z.luusp.br When cPTIO was applied along with thiourea, the tolerance to boron toxicity was eliminated, confirming that thiourea's protective effect is mediated through nitric oxide production. researchgate.neta-z.lu

This enhanced NO production, triggered by thiourea, appears to be a downstream signaling mechanism that helps in reversing oxidative stress and maintaining cellular homeostasis under adverse conditions. tubitak.gov.tr

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is an essential tool for the structural elucidation of 1-(3-Carboxyphenyl)-2-thiourea, providing detailed information about the connectivity and environment of its atoms.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its different types of protons. The protons of the thiourea (B124793) and carboxylic acid groups (-NH and -COOH) are acidic and their signals are typically broad, appearing in the downfield region of the spectrum. Their chemical shifts can be sensitive to the solvent used, concentration, and temperature due to hydrogen bonding and chemical exchange. For similar phenylthiourea (B91264) derivatives in DMSO-d₆, the NH protons often appear as broad singlets at highly deshielded chemical shifts, sometimes above δ 9.0 ppm. chemicalbook.comchemicalbook.com

The aromatic protons on the phenyl ring give rise to a more complex pattern in the aromatic region (typically δ 7.0–8.5 ppm). The substitution pattern on the meta-substituted ring results in four distinct aromatic proton signals. The proton positioned between the two substituents (at C2) is expected to be a triplet, while the other three protons would appear as multiplets or distinct doublets and triplets depending on their coupling constants. The carboxylic acid proton (-COOH) is also expected to be found far downfield, often as a broad singlet, and its presence can be confirmed by D₂O exchange.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| -COOH | Carboxylic Acid | > 10.0 | Broad Singlet |

| -NH- | Thiourea | ~9.5 - 10.0 | Broad Singlet |

| -NH₂ | Thiourea | ~7.5 - 8.5 | Broad Singlet |

Note: The chemical shifts are estimates based on data for structurally related compounds and can vary with solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The most downfield signal is typically that of the thiocarbonyl carbon (C=S) of the thiourea group, which is highly deshielded and often appears around δ 180 ppm in related structures. chula.ac.thubaya.ac.id The carbonyl carbon of the carboxylic acid group (-COOH) is also found downfield, generally in the range of δ 165-175 ppm.

The aromatic carbons produce a series of signals in the δ 110-150 ppm region. The carbon atom attached to the thiourea nitrogen (C-N) and the carbon attached to the carboxylic acid group (C-COOH) can be identified based on their chemical shifts and, in some cases, a lower intensity due to quaternization. The remaining aromatic CH carbons will appear within this region, and their specific assignments can be aided by 2D NMR techniques.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C=S | Thiourea | ~180 - 185 |

| C=O | Carboxylic Acid | ~165 - 175 |

| Ar-C (quaternary) | Aromatic Ring | ~130 - 150 |

Note: The chemical shifts are estimates based on data for structurally related compounds and can vary with solvent and experimental conditions.

While specific 2D NMR studies for this compound are not widely reported, the application of these techniques is standard for confirming the structure of such molecules. chula.ac.thubaya.ac.idjppres.com

Correlation Spectroscopy (COSY): A COSY experiment would be used to establish proton-proton (¹H-¹H) coupling networks. It would clearly show the correlations between adjacent aromatic protons, helping to definitively assign the signals from the meta-substituted phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each aromatic carbon that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons, as correlations would be observed between the NH or aromatic protons and the C=S, C=O, and the substituted aromatic carbons. For instance, correlations between the NH protons and the aromatic ring carbons would confirm the connectivity of the thiourea moiety to the phenyl ring.

¹³C NMR Spectral Analysis

Computational Chemistry and Modeling

Computational modeling, particularly methods rooted in quantum mechanics, provides profound insights into the molecule's intrinsic properties, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional geometry and electronic properties of molecules. mdpi.comnih.gov For thiourea derivatives, DFT calculations, often using the B3LYP functional, are employed to determine the most stable conformation by optimizing molecular parameters like bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

DFT studies would reveal the planarity of the phenyl ring and the geometry around the thiourea group. The calculations can also predict the distribution of electron density across the molecule, highlighting the electronegative regions around the oxygen, nitrogen, and sulfur atoms. This information is visualized through molecular electrostatic potential (MEP) maps, which identify sites susceptible to electrophilic and nucleophilic attack. Such theoretical studies on related benzoyl thiourea derivatives have been instrumental in interpreting experimental spectroscopic data. tjnpr.org

Frontier Molecular Orbital (FMO) theory is a key aspect of computational chemistry used to understand chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. wuxiapptec.comnih.govschrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized, which is often correlated with enhanced biological activity in various classes of compounds, including thiourea derivatives. researchgate.net For many organic molecules, a smaller energy gap corresponds to a greater potential for charge transfer within the molecule, influencing its interaction with biological targets. irjweb.com While specific calculations for this compound are not available, studies on similar aromatic thiourea compounds show that substitutions on the phenyl ring can modulate this energy gap, thereby tuning the molecule's potential bioactivity. frontiersin.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide a dynamic picture of how these molecules interact with their biological targets, such as enzymes or receptors. These simulations are essential for understanding the stability of ligand-receptor complexes and the key interactions that govern binding affinity.

In computational studies of thiourea derivatives, MD simulations are typically performed after molecular docking to validate the binding poses and assess the stability of the interactions. For instance, in studies of thiourea derivatives as enzyme inhibitors, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding. researchgate.net The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value suggests that the ligand remains securely bound in the active site. nih.gov

Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are monitored throughout the simulation to determine their persistence. mdpi.com For example, the thiourea moiety is known to be an effective hydrogen bond donor and acceptor, and the carboxyl group on the phenyl ring of this compound can form strong electrostatic and hydrogen bond interactions with amino acid residues in a binding pocket. researchgate.net

MD simulations on thiourea derivatives targeting various proteins have demonstrated the importance of these interactions for stable binding. The results from these simulations, including interaction energies and conformational stability, are critical for predicting the biological activity of the compounds and for guiding the design of new derivatives with improved pharmacological profiles. researchgate.netnih.gov

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Thiourea Derivatives

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Indicates the stability of the protein-ligand complex. Low and stable RMSD values suggest a stable binding mode. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Identifies flexible regions of the protein that may be involved in ligand binding or conformational changes. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor. | Quantifies the contribution of hydrogen bonding to the binding affinity and stability of the complex. mdpi.com |

| Binding Free Energy | Calculates the free energy change upon ligand binding, often using methods like MM/PBSA or MM/GBSA. | Provides a quantitative estimate of the binding affinity, which can be correlated with experimental activity. |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR studies involve synthesizing and testing a series of analogs to identify the key structural features required for its therapeutic effects.

The general scaffold of N,N'-disubstituted thioureas has been extensively studied, revealing several key SAR insights. The nature and position of substituents on the phenyl rings significantly modulate the biological activity. mdpi.com The thiourea core itself is crucial, as its sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. mdpi.com

The presence of the carboxyl group (-COOH) on the phenyl ring, as in this compound, is of particular interest. This group is acidic and can exist as a carboxylate anion at physiological pH, allowing for strong ionic interactions with positively charged residues like lysine (B10760008) or arginine in a protein's active site. Its position on the phenyl ring (ortho, meta, or para) is also critical. The meta-position, as in the specified compound, influences the orientation of the functional group and its ability to engage with specific regions of the binding pocket.

SAR studies on various thiourea derivatives have shown that:

Aromatic Substituents: The electronic properties of substituents on the phenyl ring (electron-donating or electron-withdrawing) can drastically alter the activity. For instance, in a series of thiourea derivatives targeting Leishmania amazonensis, the presence of specific substituents was found to be crucial for anti-leishmanial activity. mdpi.comnih.gov

Steric Factors: The size and shape of the substituents can influence how the molecule fits into the binding site of a target protein. Bulky groups may enhance binding through increased van der Waals interactions or cause steric hindrance that prevents effective binding.

In a study of non-β-lactam inhibitors of TEM-type β-lactamase, a complex thiourea derivative containing a carboxyphenyl group, 4-((4-(2,4-dichloro)phenoxyphenyl)-4-carboxyphenyl)thiourea, was investigated. nih.gov This highlights the importance of the carboxyphenyl-thiourea moiety in the design of enzyme inhibitors. The carboxylate group was likely crucial for anchoring the molecule within the active site through key interactions.

The systematic modification of the this compound structure, such as altering the substitution pattern on the phenyl ring or modifying the thiourea group, is essential for developing a comprehensive SAR profile. This knowledge is invaluable for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

Table 2: Influence of Structural Modifications on the Activity of Thiourea Derivatives (General Observations)

| Structural Modification | General Effect on Biological Activity | Rationale |

| Addition of Electron-Withdrawing Groups (e.g., -NO2, -CF3) on the Phenyl Ring | Can increase or decrease activity depending on the target. | Alters the electronic distribution of the molecule, affecting its ability to form hydrogen bonds and other interactions. mdpi.com |

| Addition of Electron-Donating Groups (e.g., -OCH3, -CH3) on the Phenyl Ring | Can enhance activity by increasing binding affinity. | May improve hydrophobic interactions within the binding pocket. nih.gov |

| Introduction of a Carboxyl Group (-COOH) | Often enhances activity, particularly in enzyme inhibition. | Provides a strong point of interaction (ionic and hydrogen bonds) with the target protein. nih.gov |